![molecular formula C9H10ClNO B182400 N-[(2-chlorophenyl)methyl]acetamide CAS No. 57058-32-9](/img/structure/B182400.png)
N-[(2-chlorophenyl)methyl]acetamide
Overview
Description
N-[(2-chlorophenyl)methyl]acetamide is a chemical compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.64 . The IUPAC name for this compound is N-(2-chlorobenzyl)acetamide .
Molecular Structure Analysis
The InChI code for N-[(2-chlorophenyl)methyl]acetamide is1S/C9H10ClNO/c1-7(12)11-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3,(H,11,12)
. The canonical SMILES structure is CC(=O)NCC1=CC=CC=C1Cl
. Physical And Chemical Properties Analysis
N-[(2-chlorophenyl)methyl]acetamide has a molecular weight of 183.63 g/mol . It has a computed XLogP3-AA value of 1.7 , indicating its lipophilicity. The compound has one hydrogen bond donor count and one hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 183.0450916 g/mol . The topological polar surface area is 29.1 Ų . The compound has a heavy atom count of 12 .Scientific Research Applications
Medicine
N-[(2-chlorophenyl)methyl]acetamide: has potential applications in medicine due to its structural similarity to other bioactive compounds. It could be explored for its antimicrobial and antiproliferative properties, particularly against bacterial and fungal species, as well as certain cancer cell lines .
Agriculture
In agriculture, this compound may serve as a precursor for the synthesis of pesticides or herbicides . Its chlorinated aromatic structure suggests it could be effective in pest control, potentially aiding in the protection of crops from various pests .
Material Science
The thermophysical properties of N-[(2-chlorophenyl)methyl]acetamide make it an interesting candidate for material science research. Its melting point and boiling point data can help in designing materials that require specific thermal properties .
Environmental Science
This compound’s chemical stability and reactivity could be significant in environmental science, particularly in studying the degradation of chlorinated compounds in various ecosystems and their impact on the environment .
Analytical Chemistry
N-[(2-chlorophenyl)methyl]acetamide: can be used in analytical chemistry as a standard or reference compound in chromatography and spectrometry due to its distinct spectral properties , aiding in the identification and quantification of complex mixtures .
Pharmacology
The compound’s potential pharmacological activities could be explored, especially its interactions with various biological receptors, which may lead to the development of new therapeutic drugs .
Biochemistry
In biochemistry, N-[(2-chlorophenyl)methyl]acetamide could be used to study enzyme-catalyzed reactions involving chlorinated substrates, which are relevant in both metabolism and detoxification processes .
Mechanism of Action
Mode of Action
Like other acetanilide derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
These could include absorption in the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and excretion via the kidneys .
Action Environment
The action, efficacy, and stability of N-[(2-chlorophenyl)methyl]acetamide can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific characteristics of the biological environment .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(12)11-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBRNIWZOAPBHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405027 | |
Record name | N-[(2-chlorophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]acetamide | |
CAS RN |
57058-32-9 | |
Record name | N-[(2-chlorophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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